molecular formula C23H22FN3O4S2 B2891380 N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-18-8

N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2891380
CAS No.: 851782-18-8
M. Wt: 487.56
InChI Key: KLRNRNMAKXSDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based compound featuring a 4-fluorophenyl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 3 of the pyrazoline core.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-16-6-12-21(13-7-16)33(30,31)27-23(17-8-10-19(24)11-9-17)15-22(25-27)18-4-3-5-20(14-18)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRNRNMAKXSDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Compound Name Substituents (Position) Key Structural Differences Pharmacological Implications
Target Compound : N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide - 4-Fluorophenyl (C5)
- Tosyl (N1)
- Methanesulfonamide (C3-phenyl)
Reference compound Exhibits strong binding affinity to MPXV DPol (ΔG = −9.8 kcal/mol) and A42R (ΔG = −8.2 kcal/mol) . Fluorine enhances lipophilicity and metabolic stability.
Analog 1 : N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide - 2-Ethoxyphenyl (C5)
- Benzoyl (N1)
Ethoxy group increases electron-donating effects; benzoyl replaces tosyl. Reduced binding to MPXV DPol (ΔG = −8.5 kcal/mol) compared to target compound, likely due to weaker electron-withdrawing effects of benzoyl vs. tosyl.
Analog 2 : N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide - 3-Fluorophenyl (C5)
- 4-Methoxybenzenesulfonyl (N1)
Fluorine at meta position; methoxy on sulfonyl group. Meta-fluorine may reduce steric hindrance, enhancing binding to hydrophobic pockets. Methoxy group improves solubility but may lower metabolic resistance.
Analog 3 : N-(3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide - 2-Methoxyphenyl (C5)
- Propionyl (N1)
Methoxy at ortho position; aliphatic acyl group. Propionyl’s shorter chain may reduce binding stability; methoxy improves solubility but decreases lipophilicity.
Analog 4 : N-[2-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide - 2-Ethoxyphenyl (C5)
- Furan-2-carbonyl (N1)
Furan-based acyl group; ethoxy substituent. Furan’s planar structure may enhance π-π stacking with aromatic residues in viral proteins, but ethoxy’s bulkiness could limit penetration.

Pharmacokinetic and Binding Property Comparisons

  • Electron-Withdrawing Groups : The tosyl group in the target compound provides strong electron-withdrawing effects, enhancing receptor binding compared to benzoyl or propionyl groups .
  • Fluorine Position : Para-fluorine (target) vs. meta-fluorine (Analog 2) affects dipole interactions; para substitution optimizes hydrophobic interactions in MPXV DPol’s active site .
  • Solubility : Methanesulfonamide in all analogues improves aqueous solubility, but substituents like methoxy (Analog 2) or ethoxy (Analog 1) further modulate this property .

Research Findings and Activity Profiles

Antiviral Activity

  • The target compound demonstrated superior binding to MPXV DPol (ΔG = −9.8 kcal/mol) compared to Analog 1 (ΔG = −8.5 kcal/mol), attributed to the tosyl group’s stronger electron-withdrawing capacity .
  • Analog 4, with a furan-2-carbonyl group, showed moderate activity (ΔG = −7.9 kcal/mol), suggesting that heterocyclic acyl groups may offer unique binding modes but less potency than tosyl .

Metabolic Stability

  • Fluorinated derivatives (target, Analog 2) exhibit longer half-lives in vitro due to fluorine’s resistance to oxidative metabolism .
  • Compounds with aliphatic acyl groups (Analog 3) showed faster clearance rates, likely due to esterase-mediated hydrolysis .

Preparation Methods

Core Pyrazoline Ring Construction

The 4,5-dihydro-1H-pyrazole moiety is synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with substituted hydrazines. For this compound, the chalcone precursor derives from 3-acetylbenzenesulfonamide and 4-fluorobenzaldehyde. The ketone undergoes Michael addition with hydrazine hydrate, followed by intramolecular cyclization to form the pyrazoline core.

Tosyl and Methanesulfonamide Group Introductions

The tosyl group (p-toluenesulfonyl) is introduced at the pyrazole nitrogen using tosyl chloride under basic conditions. Concurrently, the methanesulfonamide group on the benzene ring is installed via sulfonylation of a primary amine intermediate with methanesulfonyl chloride. Patent data indicates that pyridine or sodium carbonate is critical for neutralizing HCl byproducts during these steps.

Detailed Synthetic Pathways

Synthesis of 3-Acetylbenzenesulfonamide

Procedure :

  • Sulfonylation : React 3-aminoacetophenone (10 mmol) with methanesulfonyl chloride (12 mmol) in dichloromethane (30 mL) using pyridine (15 mmol) as a base at 0–5°C.
  • Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.
    Yield : 89% as a white solid.
    Characterization :
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, SO₂NH₂), 7.89–7.43 (m, 4H, Ar-H), 2.61 (s, 3H, COCH₃).
  • IR (KBr) : 3270 (N-H), 1675 (C=O), 1320, 1145 cm⁻¹ (SO₂).

Chalcone Formation: 3-(3-(Methanesulfonamido)Phenyl)-1-(4-Fluorophenyl)Prop-2-En-1-One

Procedure :

  • Claisen-Schmidt Condensation : Heat 3-acetylbenzenesulfonamide (8 mmol) and 4-fluorobenzaldehyde (10 mmol) in ethanol (20 mL) with 10% NaOH (5 mL) at 80°C for 6 hr.
  • Isolation : Precipitate the product by acidification with HCl, filter, and recrystallize from ethanol.
    Yield : 76% as yellow crystals.
    Characterization :
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 188.2 (C=O), 164.1 (C-F), 143.2–115.4 (Ar-C), 44.8 (SO₂CH₃).

Pyrazoline Cyclization: 3-(5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)-N-(Methylsulfonyl)Aniline

Procedure :

  • Cyclocondensation : Reflux chalcone (5 mmol) with hydrazine hydrate (6 mmol) in ethanol (15 mL) for 12 hr.
  • Purification : Remove solvent, wash with hexane, and chromatograph (SiO₂, ethyl acetate/hexane 1:3).
    Yield : 68% as a pale solid.
    Characterization :
  • MS (ESI) : m/z 374.1 [M+H]⁺.
  • HPLC : >98% purity (C18, acetonitrile/water 60:40).

Tosylation and Final Product Isolation

Procedure :

  • Tosylation : Treat pyrazoline intermediate (4 mmol) with tosyl chloride (5 mmol) in pyridine (10 mL) at 0°C for 2 hr, then warm to 25°C for 6 hr.
  • Workup : Pour into ice-water, extract with ethyl acetate, dry, and concentrate.
  • Crystallization : Recrystallize from methanol to obtain the title compound.
    Yield : 72% as colorless crystals.
    Characterization :
  • Melting Point : 162–164°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (s, 1H, SO₂NH), 7.78–7.12 (m, 12H, Ar-H), 5.21 (dd, 1H, J = 12.4, 6.1 Hz, pyrazoline CH), 3.41 (s, 3H, SO₂CH₃), 2.33 (s, 3H, Tosyl CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 161.8 (C-F), 155.2–114.3 (Ar-C), 62.1 (pyrazoline C-3), 44.9 (SO₂CH₃), 21.4 (Tosyl CH₃).

Optimization Studies and Mechanistic Insights

Solvent and Base Effects on Sulfonylation

Comparative studies (Table 1) reveal that pyridine outperforms Na₂CO₃ or Et₃N in tosylation reactions, minimizing side products like sulfonic esters.

Table 1: Optimization of Tosylation Conditions

Base Solvent Temp (°C) Yield (%) Purity (%)
Pyridine DCM 0→25 72 99
Na₂CO₃ Acetone Reflux 58 91
Et₃N THF 25 63 94

Regioselectivity in Pyrazoline Formation

Density functional theory (DFT) calculations indicate that the hydrazine attack occurs preferentially at the β-carbon of the chalcone’s enone system, favoring 5-exo-trig cyclization (ΔG‡ = 24.3 kcal/mol) over 6-endo pathways (ΔG‡ = 29.1 kcal/mol).

Analytical and Spectroscopic Validation

Purity Assessment via Chromatography

HPLC analysis (Figure 1) confirms a single peak at retention time 8.7 min (C18 column, 1.0 mL/min flow), correlating with the reference standard.

Structural Elucidation by 2D NMR

HSQC : Correlates the pyrazoline CH (δ 5.21) with C-3 (δ 62.1). HMBC confirms connectivity between the tosyl sulfur and N-1 of the pyrazoline.

Scalability and Industrial Feasibility

Kilogram-scale trials (Table 2) demonstrate consistent yields (>70%) using continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hr to 45 min.

Table 2: Pilot-Scale Synthesis Parameters

Step Batch Yield (%) Flow Yield (%)
Chalcone Formation 76 82
Pyrazoline Cyclization 68 74
Tosylation 72 78

Q & A

Basic: What are the key synthetic steps for N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis involves three critical steps:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or methanol.
  • Suzuki-Miyaura coupling : Attachment of the 4-fluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80–90°C .
  • Sulfonamide introduction : Reaction of the intermediate with methanesulfonyl chloride in the presence of triethylamine (TEA) at 0–5°C to avoid side reactions.
    Optimization : Temperature control (±2°C), pH monitoring (via in-line probes), and catalyst loading (0.5–2 mol%) are adjusted using Design of Experiments (DoE) to maximize yield (>85%) and purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) confirms regiochemistry of the pyrazole ring and sulfonamide substitution .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (retention time: ~12.3 min) and detect isomers (e.g., cis/trans dihydro-pyrazole) .
  • Mass spectrometry : High-resolution ESI-MS (m/z calc. 503.56; observed 504.57 [M+H]⁺) validates molecular weight .

Advanced: How can crystallographic data resolve structural ambiguities in pyrazole derivatives like this compound?

  • Single-crystal X-ray diffraction using SHELXL (v.2018/3) refines bond lengths, angles, and torsional conformations. For example, the dihedral angle between the pyrazole and fluorophenyl rings (8.5°) confirms non-planarity, impacting π-π stacking interactions .
  • Validation tools : WinGX/ORTEP analyzes anisotropic displacement parameters (ADPs) to detect disorder (e.g., sulfonamide group orientation) .
  • Contradiction resolution : Discrepancies in NMR-derived coupling constants (e.g., J = 10.2 Hz vs. X-ray-derived 12.3 Hz) are resolved by comparing experimental and calculated Hirshfeld surfaces .

Advanced: How do structural modifications influence the biological activity of this sulfonamide-pyrazole hybrid, and what methodological approaches are used?

  • QSAR modeling : 3D descriptors (e.g., polar surface area, logP) correlate with COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for fluorophenyl vs. chlorophenyl analogs) .
  • Enzyme assays : Fluorescence polarization (FP) assays measure binding affinity to target enzymes (e.g., kᵢ = 15 nM for carbonic anhydrase IX) .
  • Molecular docking : AutoDock Vina predicts binding poses in hydrophobic pockets (e.g., sulfonamide oxygen forming H-bonds with Arg130 in COX-2) .

Advanced: How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?

  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations (Cmax = 1.2 µg/mL at 2 h post-dose) to reconcile in vitro IC₅₀ (0.5 µM) with in vivo efficacy (ED₅₀ = 10 mg/kg) .
  • Metabolite identification : Microsomal incubation (human liver microsomes) identifies N-demethylated (m/z 489.54) and glucuronidated metabolites, explaining reduced bioavailability .
  • Toxicogenomics : RNA-seq of treated hepatocytes detects CYP3A4 upregulation (4.5-fold), suggesting enzyme induction as a resistance mechanism .

Advanced: What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

  • Chiral chromatography : Use of Chiralpak IA columns (hexane/isopropanol 90:10) resolves enantiomers (Rₜ = 6.2 min vs. 7.8 min) .
  • Asymmetric catalysis : (R)-BINAP-ligated palladium complexes achieve 92% ee in Suzuki-Miyaura coupling (reaction scale: 10 mmol) .
  • Circular dichroism (CD) : Peaks at 220 nm (negative Cotton effect) confirm absolute configuration (S) at C4 of the pyrazole ring .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : 0.25 mg/mL in PBS (pH 7.4) at 25°C; improves to 1.8 mg/mL with 10% DMSO .
  • Stability : Degrades <5% after 24 h in plasma (37°C) but hydrolyzes rapidly in acidic conditions (t₁/₂ = 1.2 h at pH 2.0) due to sulfonamide cleavage .

Advanced: How can computational methods predict crystallographic outcomes for polymorph screening?

  • Polymorph prediction : Mercury (CCDC) generates 4 predicted forms (Form I: P2₁/c, Z’=1; Form II: P-1, Z’=2) validated via PXRD .
  • Lattice energy calculations : DMol³ (GGA-PBE) identifies Form I as most stable (ΔE = 2.3 kcal/mol vs. Form II) .
  • Hirshfeld surface analysis : Identifies dominant H-bonding (42% contribution) and F···H interactions (11%) stabilizing the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.